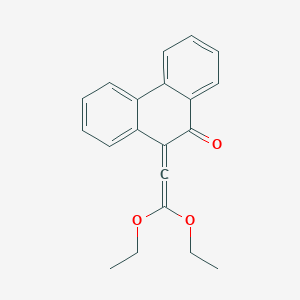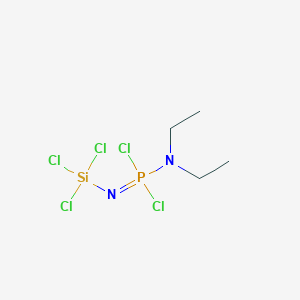
N,N-Diethyl-N'-(trichlorosilyl)phosphoramidimidic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride is a chemical compound known for its unique structure and reactivity. It contains both phosphoramidimidic and trichlorosilyl groups, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride typically involves the reaction of trichlorosilane (HSiCl3) with diethylamine and phosphorus trichloride (PCl3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
HSiCl3+(C2H5)2NH+PCl3→N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of phosphorus and silicon atoms.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and phosphoramidates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of new phosphoramidimidic derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride involves its interaction with nucleophiles and electrophiles. The trichlorosilyl group acts as an electrophilic center, while the phosphoramidimidic group can participate in various bonding interactions. These interactions lead to the formation of new chemical bonds and the transformation of the compound into different derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethylphosphoramidimidic dichloride: Lacks the trichlorosilyl group, making it less reactive in certain substitution reactions.
Trichlorosilylphosphoramidimidic dichloride: Contains the trichlorosilyl group but lacks the diethyl groups, affecting its reactivity and applications.
Uniqueness
N,N-Diethyl-N’-(trichlorosilyl)phosphoramidimidic dichloride is unique due to the presence of both diethyl and trichlorosilyl groups. This combination enhances its reactivity and makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
61499-72-7 |
|---|---|
Molekularformel |
C4H10Cl5N2PSi |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
N-[dichloro(trichlorosilylimino)-λ5-phosphanyl]-N-ethylethanamine |
InChI |
InChI=1S/C4H10Cl5N2PSi/c1-3-11(4-2)12(5,6)10-13(7,8)9/h3-4H2,1-2H3 |
InChI-Schlüssel |
JIENWIJPMIACKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=N[Si](Cl)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methylbenzoyl)phenyl]acetic acid](/img/structure/B14588399.png)
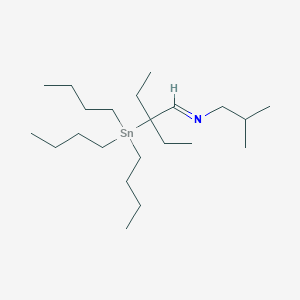
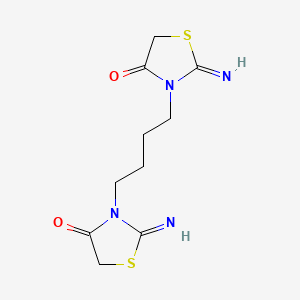
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)



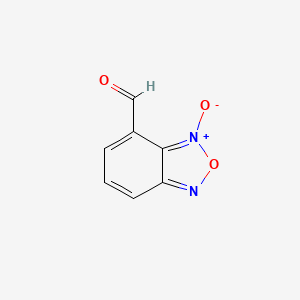



![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
